5-ethyl-4-isopropyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-Ethyl-4-isopropyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with the molecular formula C7H13N3S and a molecular weight of 171.26 g/mol . This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-4-isopropyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl isothiocyanate with hydrazine hydrate to form the intermediate this compound . The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4-isopropyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides under appropriate conditions.
Reduction: Reduction reactions can convert the thiol group to a sulfide or other reduced forms.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming S-alkylated or S-arylated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions . The reactions are typically carried out under mild to moderate conditions, depending on the desired product .
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, S-alkylated, and S-arylated derivatives, which can have different biological and chemical properties .
Scientific Research Applications
5-Ethyl-4-isopropyl-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-ethyl-4-isopropyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with target proteins, affecting their function and activity . Additionally, the triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-ethyl-4-isopropyl-4H-1,2,4-triazole-3-thiol include other 1,2,4-triazole derivatives such as:
- 4-Methyl-4H-1,2,4-triazole-3-thiol
- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-Isopropylthiazol-2-yl-4-phenyl-4H-1,2,4-triazole-3-thiol
Uniqueness
What sets this compound apart from similar compounds is its unique combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both ethyl and isopropyl groups can enhance its lipophilicity and potentially improve its interaction with biological targets .
Properties
IUPAC Name |
3-ethyl-4-propan-2-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3S/c1-4-6-8-9-7(11)10(6)5(2)3/h5H,4H2,1-3H3,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSRQDOKMZEDAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)N1C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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